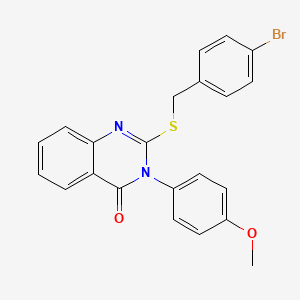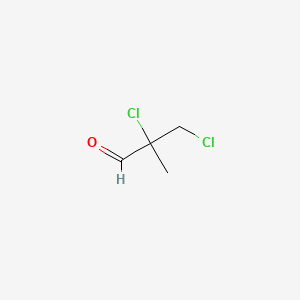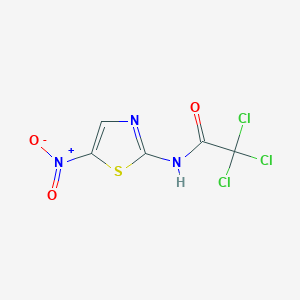
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an allyloxy group, a benzylidene hydrazine moiety, and a chlorophenyl group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide typically involves multiple steps:
Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation Reaction: The intermediate is then reacted with 2-chlorophenyl isocyanate in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylidene hydrazine moiety can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene hydrazine moiety suggests potential interactions with nucleophilic sites in biological molecules, while the chlorophenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(2-(3-(Methoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
- 2-(2-(3-(Ethoxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide
Uniqueness
The unique combination of the allyloxy group and the benzylidene hydrazine moiety in 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide distinguishes it from similar compounds. This structural feature may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.
特性
CAS番号 |
765901-94-8 |
|---|---|
分子式 |
C18H16ClN3O3 |
分子量 |
357.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-10-25-14-7-5-6-13(11-14)12-20-22-18(24)17(23)21-16-9-4-3-8-15(16)19/h2-9,11-12H,1,10H2,(H,21,23)(H,22,24)/b20-12+ |
InChIキー |
VPGJZVYACGOHCA-UDWIEESQSA-N |
異性体SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
正規SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[N-(4-iodophenyl)carbamoyl]methyl}naphthalenesulfinic acid](/img/structure/B12005785.png)




![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)



![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

